(2-Hydroxyethoxy)acetic acid

pKa Acidity Organic Synthesis

Procure high-purity (2-Hydroxyethoxy)acetic acid (HEAA), the non-substitutable urinary biomarker for 1,4-dioxane exposure mandated under ECHA's proposed Biological Limit Value (120 mg/g creatinine). Unlike generic substitutes (glycolic acid, pKa 3.83), HEAA's unique PEG1 spacer (pKa ~3.35) and 3.4-hour half-life ensure assay specificity for GC-MS/LC-MS/MS compliance testing. As a PROTAC linker, its minimal chain length (MW 120.10 vs. 164.16 for PEG2) enables critical SAR optimization. Solid at room temperature (MP 44°C) for simplified handling. Order ≥98% purity HEAA for immediate application.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 13382-47-3
Cat. No. B083110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethoxy)acetic acid
CAS13382-47-3
Synonymsbeta-hydroxyethoxyacetic acid
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC(COCC(=O)O)O
InChIInChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7)
InChIKeyVDNMIIDPBBCMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hydroxyethoxy)acetic Acid (CAS 13382-47-3): Procurement and Differentiation Guide


(2-Hydroxyethoxy)acetic acid (CAS 13382-47-3), also known as β-hydroxyethoxyacetic acid or HEAA, is a bifunctional organic compound with the molecular formula C4H8O4 and a molecular weight of 120.10 g/mol [1]. It features both a terminal hydroxyl group and a carboxylic acid group, classifying it as a polyethylene glycol (PEG) derivative (HO-PEG1-CH2-COOH) [1]. This compound is primarily recognized as the major urinary metabolite of 1,4-dioxane and diethylene glycol [2], and it serves as a key biomarker for exposure assessment. Additionally, its unique bifunctionality makes it a valuable building block in pharmaceutical and polymer synthesis, particularly as a PROTAC linker [1].

Why (2-Hydroxyethoxy)acetic Acid Cannot Be Substituted by Generic PEG Acids or Simple Hydroxy Acids


Generic substitution of (2-hydroxyethoxy)acetic acid (HEAA) with other PEG-acid linkers or simple hydroxy acids (e.g., glycolic acid) is not scientifically valid due to critical differences in physicochemical properties, biological handling, and functional utility. The specific chain length of HEAA (one PEG unit) directly dictates its molecular conformation and solubility, which differs markedly from longer PEG-acid linkers (e.g., HO-PEG2-CH2COOH) . In biological contexts, its half-life (approximately 3.4 hours) and unique metabolic origin as the primary urinary metabolite of 1,4-dioxane make it a specific and non-interchangeable biomarker. Substituting HEAA with a generic acid like glycolic acid (pKa 3.83) [1] would alter reaction kinetics and solubility due to a significant pKa difference (HEAA pKa is predicted to be 3.35±0.10) . These quantifiable differences directly impact the performance, reliability, and validity of any downstream application, from biomarker assays to polymer synthesis. The following evidence provides the specific, quantitative basis for this critical differentiation.

Quantitative Differentiation Evidence for (2-Hydroxyethoxy)acetic Acid (CAS 13382-47-3)


Physicochemical Differentiation: pKa and Acidity vs. Glycolic Acid

(2-Hydroxyethoxy)acetic acid exhibits a predicted pKa of 3.35±0.10 , which is notably lower (more acidic) than the pKa of the structurally simpler comparator, glycolic acid (pKa 3.83) [1]. This difference in acidity arises from the electron-withdrawing effect of the ether oxygen in the (2-hydroxyethoxy)acetic acid backbone, absent in glycolic acid. The lower pKa indicates a higher degree of dissociation at physiological or neutral pH, which directly influences reactivity in esterification, amidation, and metal chelation reactions.

pKa Acidity Organic Synthesis Reaction Kinetics

Biological Half-Life Differentiation vs. Diglycolic Acid (DGA)

The biological half-life of (2-Hydroxyethoxy)acetic acid (HEAA) in humans is approximately 3.4 hours . This contrasts sharply with its co-metabolite, diglycolic acid (DGA), which has been shown to accumulate in the kidney and cause dose-dependent cell necrosis [1]. While DGA is the primary nephrotoxic agent, HEAA's rapid clearance makes it a more suitable and sensitive short-term biomarker for acute exposure assessment. The 3.4-hour half-life quantifies its rapid elimination, a key differentiator from DGA's accumulation profile.

Toxicokinetics Metabolism Biomarker Clearance

Urinary Excretion Profile: Quantitative Difference from Parent Compound Diethylene Glycol (DEG)

In a rat model, the urinary excretion profile of (2-Hydroxyethoxy)acetic acid (2-HEAA) was quantified as 16–31% of the administered dose of diethylene glycol (DEG), while the non-metabolized parent compound (DEG) accounted for 61–68% of the dose [1]. This demonstrates that 2-HEAA is a specific, quantifiable metabolite, distinct from the bulk of excreted parent compound. This specific conversion rate is critical for developing accurate exposure models and analytical methods.

Pharmacokinetics Metabolism Urinary Excretion Biomarker

Regulatory Benchmark: Proposed Biological Limit Value (BLV) for 1,4-Dioxane Exposure

The European Chemicals Agency (ECHA) has proposed a Biological Limit Value (BLV) for 1,4-dioxane exposure, directly quantified using urinary (2-Hydroxyethoxy)acetic acid as the specific biomarker. The proposed BLV is 120 mg of (2-Hydroxyethoxy)acetic acid per gram of creatinine in urine [1]. This establishes HEAA as the definitive and validated metric for regulatory compliance monitoring of 1,4-dioxane, a status not held by other potential metabolites like ethylene glycol or glycolate in this context.

Occupational Health Biomonitoring Exposure Assessment Regulatory Compliance

Functional Differentiation in PROTAC Linker Design: Chain Length vs. HO-PEG2-CH2COOH

As a PROTAC linker, (2-Hydroxyethoxy)acetic acid (HO-PEG1-CH2-COOH) provides a single ethylene glycol unit spacer [1]. This differs fundamentally from longer PEG linkers like HO-PEG2-CH2-COOH (CAS 51951-04-3), which has two ethylene glycol units . The shorter spacer in HEAA imposes greater conformational rigidity and a shorter distance between the E3 ligase ligand and the target protein ligand. While direct comparative data on ternary complex formation efficiency is lacking in the public domain for this exact pair, the difference in molecular length (one vs. two PEG units) is a quantifiable structural parameter that directly influences the physicochemical properties (e.g., solubility, logP) and the resulting biological activity of the final PROTAC molecule [1].

PROTAC Linker Chemistry Drug Discovery PEGylation

Physical State and Handling Differentiation vs. HO-PEG2-CH2COOH

(2-Hydroxyethoxy)acetic acid exists as a solid at room temperature with a melting point of 44°C [1]. In contrast, the closely related analog HO-PEG2-CH2COOH (2-[2-(2-hydroxyethoxy)ethoxy]acetic acid) is typically a colorless oily liquid at room temperature [2]. This difference in physical state is a direct consequence of the additional ethylene glycol unit in the longer analog, which lowers its melting point. The solid nature of HEAA offers distinct advantages in certain formulation and synthetic workflows, such as easier weighing, improved stability in solid-dosage forms, and simpler purification by crystallization.

Physical Properties Formulation Handling Solid vs. Liquid

Validated Application Scenarios for (2-Hydroxyethoxy)acetic Acid (CAS 13382-47-3) Based on Quantitative Evidence


Occupational Exposure Monitoring for 1,4-Dioxane (Regulatory Compliance)

For industrial hygiene laboratories and environmental monitoring agencies, (2-Hydroxyethoxy)acetic acid is the non-substitutable analytical standard for quantifying human exposure to 1,4-dioxane. Its use is mandated by the proposed European Chemicals Agency (ECHA) Biological Limit Value (BLV) of 120 mg HEAA/g creatinine in urine [1]. Procuring high-purity HEAA is essential for developing and validating the GC-MS or LC-MS/MS methods required for compliance testing. Substitution with other metabolites would invalidate regulatory compliance data.

Short-Term Biomonitoring in Clinical Toxicology

In clinical toxicology and pharmacokinetic research, (2-Hydroxyethoxy)acetic acid is the preferred biomarker for acute exposure to diethylene glycol (DEG) due to its quantifiably rapid clearance (half-life ~3.4 hours) and its distinct urinary excretion profile (16-31% of DEG dose) [2]. This makes it an ideal standard for developing rapid diagnostic assays to confirm recent ingestion. Its differentiation from the tissue-accumulating nephrotoxin diglycolic acid (DGA) [3] ensures that HEAA-based tests specifically reflect recent, rather than cumulative, exposure.

Synthesis of Short-Chain PROTAC Degraders (Structural SAR)

For medicinal chemistry teams engaged in PROTAC development, (2-Hydroxyethoxy)acetic acid serves as a critical building block for exploring structure-activity relationships (SAR) where a minimal linker length is required. As a HO-PEG1-CH2-COOH linker, it provides a single ethylene glycol spacer (MW 120.10 g/mol) [4], which is quantifiably shorter than the widely used HO-PEG2-CH2-COOH linker (2 units; MW 164.16 g/mol) . This difference in length is a key variable in optimizing ternary complex formation and degradation efficiency. Its solid physical state (MP 44°C) also simplifies handling and purification compared to liquid PEG2 analogs, offering a practical advantage in high-throughput synthesis workflows.

Microbial Biodegradation Pathway Studies

In environmental microbiology and bioremediation research, (2-Hydroxyethoxy)acetic acid is a key intermediate standard for elucidating and monitoring the aerobic biodegradation pathway of 1,4-dioxane by bacteria such as Pseudonocardia dioxanivorans CB1190 [5]. Studies using uniformly labeled 14C dioxane have shown that over 50% of the carbon is mineralized to CO2 via a pathway involving HEAA, ethylene glycol, glycolate, and oxalate [6]. Procuring HEAA as an analytical standard allows researchers to quantify this specific metabolic step and assess the efficiency of bioremediation processes.

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